

# Application Note: Quantitative Analysis of Lamotrigine N2-Oxide in Cucumber Plants

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## Compound of Interest

Compound Name: *Lamotrigine N2-Oxide*

Cat. No.: *B194302*

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## Introduction

Lamotrigine, an antiepileptic drug, has been detected in crops irrigated with reclaimed wastewater, raising concerns about its uptake and metabolism in plants.[1][2] This application note provides a detailed protocol for the quantitative analysis of Lamotrigine and its metabolite, **Lamotrigine N2-Oxide**, in cucumber plants (*Cucumis sativus*). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique for the determination of trace-level analytes in complex matrices.[3][4][5] Studies have shown that lamotrigine taken up by cucumber plants is rapidly metabolized, with a significant portion being converted to various metabolites, including **Lamotrigine N2-Oxide**. The distribution of these compounds varies across different plant organs, with the majority concentrating in the roots and leaves.

## Experimental Protocols

This section details the procedures for sample collection, preparation, and instrumental analysis for the quantification of Lamotrigine and **Lamotrigine N2-Oxide** in cucumber plants.

### Sample Preparation: Modified QuEChERS Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for the analysis of pesticides and other contaminants in food

matrices. This protocol is adapted for the extraction of Lamotrigine and its N2-Oxide metabolite from cucumber samples.

#### Materials:

- Homogenizer (e.g., high-speed blender)
- 50 mL centrifuge tubes
- Centrifuge
- Vortex mixer
- Syringe filters (0.22 µm)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Sodium acetate (NaOAc)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB)
- Lamotrigine and **Lamotrigine N2-Oxide** analytical standards

#### Procedure:

- Homogenization: Weigh 10 g of the cucumber sample (roots, stems, leaves, or fruit) and homogenize it in a high-speed laboratory blender.
- Extraction:
  - Transfer the 10 g of homogenized sample to a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.
- Vortex vigorously for 1 minute.
- Add 4 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.
- Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
  - Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 30 mg of GCB.
  - Vortex for 1 minute.
  - Centrifuge at 4000 rpm for 5 minutes.
- Final Preparation:
  - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
  - The extract is now ready for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following instrumental parameters are based on methods developed for the analysis of lamotrigine and its metabolites in plant tissues.

### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

### LC Parameters:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
  - Start with 5% B.
  - Linearly increase to 95% B over 8 minutes.
  - Hold at 95% B for 2 minutes.
  - Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.

#### MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
  - Lamotrigine: Precursor ion (Q1) m/z 256.0 -> Product ions (Q3) m/z 211.0, 184.0.
  - **Lamotrigine N2-Oxide**: Precursor ion (Q1) m/z 272.0 -> Product ions (Q3) m/z 256.0, 211.0.
- Collision Energy (CE) and other compound-specific parameters should be optimized for the specific instrument used.

## Data Presentation

The following tables summarize the quantitative data on the distribution of Lamotrigine and **Lamotrigine N2-Oxide** in different parts of cucumber plants at various time points after exposure. The data is adapted from a study by Madmon et al. (2023).

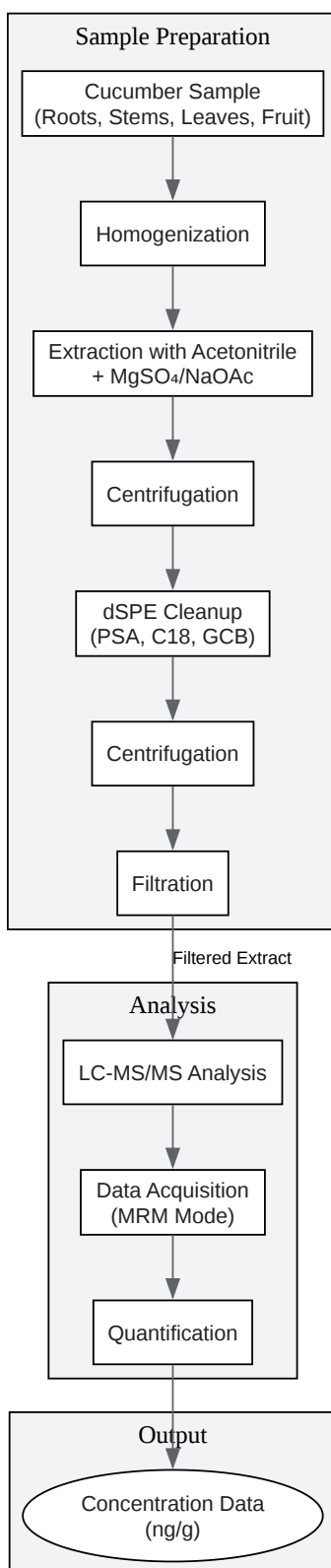
Table 1: Concentration of Lamotrigine and **Lamotrigine N2-Oxide** in Cucumber Plant Tissues (ng/g fresh weight)

Plant Part	Analyte	Day 10	Day 15	Day 20	Day 23
Roots	Lamotrigine	~945	~945	~945	~945
Lamotrigine N2-Oxide	~100	~150	~180	~200	
Stems	Lamotrigine	~300	~200	~150	~90
Lamotrigine N2-Oxide	~50	~80	~100	~120	
Leaves	Lamotrigine	~300	~180	~120	~90
Lamotrigine N2-Oxide	~120	~200	~250	~280	

Table 2: Method Validation Parameters

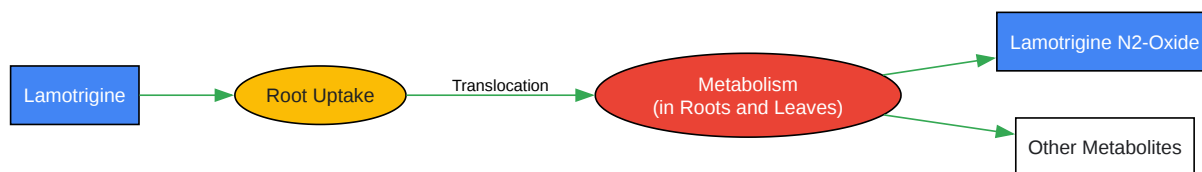
Parameter	Lamotrigine	Lamotrigine N2-Oxide
Linearity ( $r^2$ )	>0.99	>0.99
Limit of Quantification (LOQ)	1 ng/g	1 ng/g
Recovery (%)	85-105%	80-100%
Precision (RSD%)	<15%	<15%

## Visualizations



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Caption: Experimental workflow for the quantitative analysis of **Lamotrigine N2-Oxide** in cucumber.



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Caption: Metabolic pathway of Lamotrigine to **Lamotrigine N2-Oxide** in cucumber plants.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Lamotrigine N2-Oxide in Cucumber Plants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194302#quantitative-analysis-of-lamotrigine-n2-oxide-in-cucumber-plants]

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